

Ac-YVAD-CMK: A Technical Guide to a Potent Caspase-1 Inhibitor

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Compound of Interest

Compound Name: Ac-YVAD-CMK

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the function and application of **Ac-YVAD-CMK**, a highly selective and irreversible inhibitor of caspase-1. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to Ac-YVAD-CMK

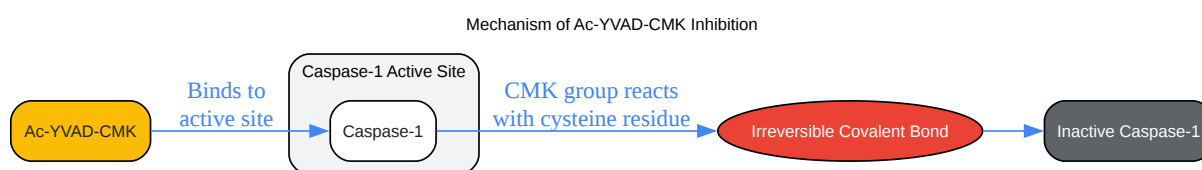
Ac-YVAD-CMK (Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-[(1S)-3-chloro-1-(carboxymethyl)-2-oxopropyl]-L-alaninamide) is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1, an enzyme also known as Interleukin-1 β Converting Enzyme (ICE).[1] Its design is based on the preferred substrate recognition sequence of caspase-1, allowing it to specifically target and covalently modify the active site of the enzyme.[1] This inhibitory activity makes **Ac-YVAD-CMK** an invaluable tool for studying the roles of caspase-1 in inflammation, innate immunity, and programmed cell death pathways, particularly pyroptosis. Furthermore, it has shown therapeutic potential in various preclinical models of inflammatory diseases.

Mechanism of Action

Ac-YVAD-CMK functions as a suicide inhibitor. The peptide sequence (YVAD) mimics the natural cleavage site in pro-IL-1 β , directing the inhibitor to the active site of caspase-1. The chloromethyl ketone (CMK) moiety then forms an irreversible covalent bond with a critical

cysteine residue within the enzyme's catalytic domain. This covalent modification permanently inactivates the enzyme, thereby preventing it from processing its downstream substrates.

The primary consequence of caspase-1 inhibition by **Ac-YVAD-CMK** is the blockade of the inflammasome signaling pathway. Inflammasomes are multiprotein complexes that assemble in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This assembly leads to the auto-activation of pro-caspase-1. Activated caspase-1 is responsible for the proteolytic cleavage of pro-inflammatory cytokines pro-IL-1 β and pro-IL-18 into their mature, active forms.[1] Additionally, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis. By inhibiting caspase-1, **Ac-YVAD-CMK** effectively halts these downstream events, leading to potent anti-inflammatory and anti-pyrototic effects.[1]



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Caption: Covalent modification and inactivation of caspase-1 by **Ac-YVAD-CMK**.

Quantitative Data

The efficacy and selectivity of a pharmacological inhibitor are critical parameters for its application in research and drug development. The following tables summarize the key quantitative data for **Ac-YVAD-CMK**.

Table 1: Inhibitory Potency of **Ac-YVAD-CMK**

Parameter	Value	Reference
Ki for Caspase-1	0.8 nM	[2][3]

Table 2: Selectivity Profile of **Ac-YVAD-CMK** against Other Caspases

Caspase Target	Ki (nM)	Reference
Caspase-1	0.8	[3]
Caspase-3	>10,000	[3]
Caspase-4	362	[3]
Caspase-5	163	[3]

Table 3: Physicochemical Properties of **Ac-YVAD-CMK**

Property	Value	Reference
Synonyms	N-Ac-Tyr-Val-Ala-Asp-CMK, Acetyl-tyrosine-valine-alanine- aspartate-chloromethyl ketone	[1]
CAS Number	178603-78-6	[1]
Molecular Formula	C ₂₄ H ₃₃ ClN ₄ O ₈	[1]
Molecular Weight	541.0 g/mol	[1]
Solubility	50 mg/mL (92.4 mM) in DMSO	[1]
Purity	≥97% (UHPLC)	[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing **Ac-YVAD-CMK** as a caspase-1 inhibitor.

In Vitro Caspase-1 Enzymatic Assay

This protocol describes a fluorometric assay to measure the enzymatic activity of purified caspase-1 and to determine the inhibitory effect of **Ac-YVAD-CMK**. The assay is based on the cleavage of the fluorogenic substrate Ac-YVAD-AFC, which releases free 7-amino-4-trifluoromethyl coumarin (AFC), a fluorescent molecule.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

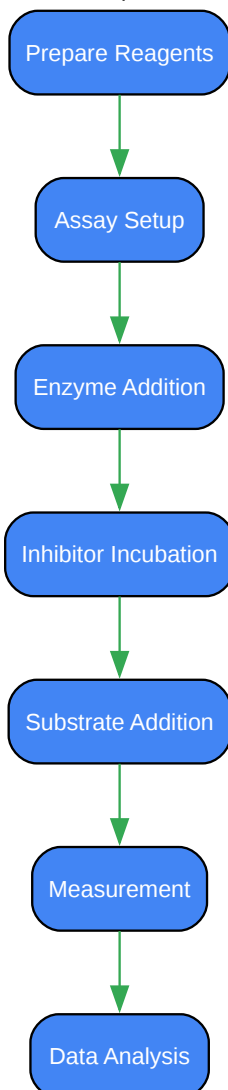
- Recombinant active human caspase-1
- Ac-YVAD-AFC substrate (1 mM stock in DMSO)[5]
- **Ac-YVAD-CMK** inhibitor (stock solution in DMSO)
- Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
- 96-well black microplate
- Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm[4][5][6][7]

Procedure:

- Prepare Reagents:
 - Thaw all reagents on ice.
 - Prepare a working solution of Ac-YVAD-AFC substrate by diluting the stock to the desired final concentration (e.g., 50 μ M) in Caspase Assay Buffer.[5]
 - Prepare serial dilutions of **Ac-YVAD-CMK** in Caspase Assay Buffer to determine the IC₅₀ value.
- Assay Setup:
 - In a 96-well black microplate, add the following to triplicate wells:
 - Blank: 50 μ L of Caspase Assay Buffer.
 - No Inhibitor Control: 45 μ L of Caspase Assay Buffer and 5 μ L of DMSO (or the same solvent used for the inhibitor).
 - Inhibitor Wells: 45 μ L of the desired concentration of **Ac-YVAD-CMK** and 5 μ L of DMSO.

- Enzyme Addition:
 - Add 5 μ L of diluted active caspase-1 to all wells except the blank.
- Inhibitor Incubation:
 - Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
- Substrate Addition:
 - Initiate the reaction by adding 50 μ L of the Ac-YVAD-AFC working solution to all wells. The final volume in each well should be 100 μ L.
- Measurement:
 - Immediately begin reading the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Continue to take readings every 1-2 minutes for 30-60 minutes to determine the reaction kinetics.
- Data Analysis:
 - Subtract the blank fluorescence values from all other readings.
 - Calculate the rate of AFC production (slope of the fluorescence versus time curve).
 - Determine the percent inhibition for each concentration of **Ac-YVAD-CMK** relative to the no-inhibitor control.
 - Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.

Workflow for In Vitro Caspase-1 Enzymatic Assay



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Caption: A stepwise workflow for the in vitro caspase-1 enzymatic assay.

Cell-Based Inflammasome Activation Assay in THP-1 Macrophages

This protocol details the induction of NLRP3 inflammasome activation in the human monocytic cell line THP-1 and its inhibition by **Ac-YVAD-CMK**.

Materials:

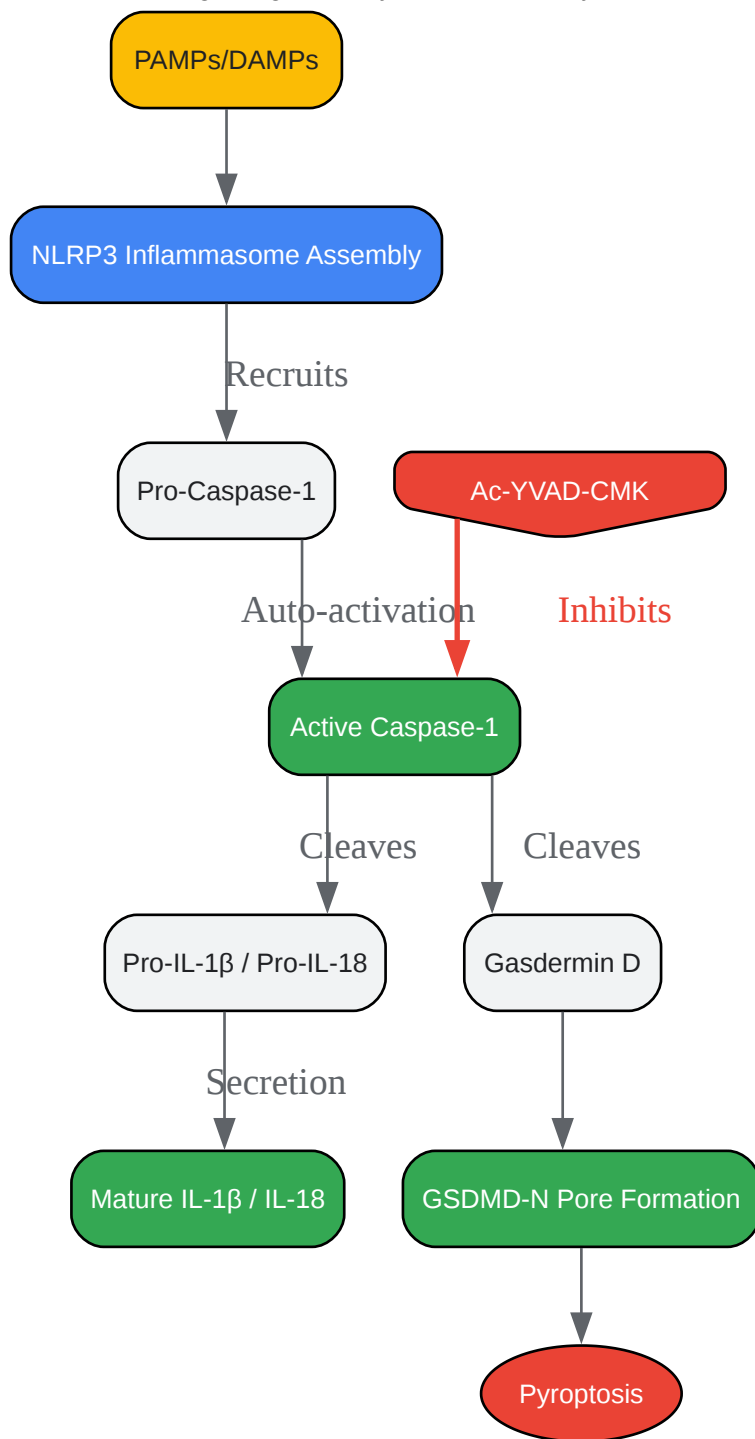
- THP-1 cells
- RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 10 mM HEPES
- Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
- Lipopolysaccharide (LPS) for priming
- ATP or Nigericin for NLRP3 activation
- **Ac-YVAD-CMK**
- Sterile tissue culture plates (24- or 96-well)
- ELISA kits for human IL-1 β
- LDH cytotoxicity assay kit

Procedure:

- Cell Culture and Differentiation (Optional):
 - Culture THP-1 monocytes in complete RPMI-1640 medium.
 - To differentiate into macrophage-like cells, seed THP-1 cells at a density of 0.5×10^6 cells/mL and treat with 50-100 ng/mL PMA for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
- Inhibitor Pre-treatment:
 - Seed the differentiated THP-1 cells in a 24- or 96-well plate.
 - Pre-treat the cells with various concentrations of **Ac-YVAD-CMK** (e.g., 10-100 μ M) or vehicle (DMSO) for 1-2 hours.[\[9\]](#)
- Priming (Signal 1):

- Prime the cells by adding LPS to a final concentration of 100-500 ng/mL and incubate for 3-4 hours.[\[9\]](#)
- Activation (Signal 2):
 - Activate the NLRP3 inflammasome by adding ATP (2-5 mM) for 30-60 minutes or Nigericin (10-20 μ M) for 1-2 hours.[\[9\]](#)
- Sample Collection:
 - After the activation step, carefully collect the cell culture supernatants.
 - Centrifuge the supernatants to remove any cell debris.
- Endpoint Measurement:
 - IL-1 β Secretion: Measure the concentration of mature IL-1 β in the cell-free supernatants using a human IL-1 β ELISA kit according to the manufacturer's instructions.
 - Pyroptosis (Cell Lysis): Measure the release of lactate dehydrogenase (LDH) into the supernatants using an LDH cytotoxicity assay kit as an indicator of pyroptosis.
- Data Analysis:
 - Calculate the percentage of IL-1 β secretion and LDH release in the inhibitor-treated groups relative to the vehicle-treated, inflammasome-activated control group.
 - Plot the results to determine the dose-dependent inhibitory effect of **Ac-YVAD-CMK**.

Inflammasome Signaling Pathway and Inhibition by Ac-YVAD-CMK

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